2-Propen-1-amine, 3-(3-methoxyphenyl)-

dopamine transporter structure-activity relationship regioisomerism

2-Propen-1-amine, 3-(3-methoxyphenyl)- (CAS 42432-52-0, MF C₁₀H₁₃NO, MW 163.22) is a primary allylamine bearing a meta-methoxyphenyl substituent at the 3-position of the propenyl chain. The compound exists as E/Z stereoisomers; the (E)-form is the most commonly offered research-grade material.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B12127799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-amine, 3-(3-methoxyphenyl)-
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CCN
InChIInChI=1S/C10H13NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8H,7,11H2,1H3/b5-3+
InChIKeyNGMXFSNHVULXNV-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propen-1-amine, 3-(3-methoxyphenyl)-: Chemical Identity, Core Properties, and Sourcing Relevance


2-Propen-1-amine, 3-(3-methoxyphenyl)- (CAS 42432-52-0, MF C₁₀H₁₃NO, MW 163.22) is a primary allylamine bearing a meta-methoxyphenyl substituent at the 3-position of the propenyl chain . The compound exists as E/Z stereoisomers; the (E)-form is the most commonly offered research-grade material . It serves as a versatile synthetic intermediate for medicinal chemistry programs, particularly in the preparation of melatonin receptor ligands and other bioactive amines where the allylic amine moiety provides a handle for further functionalization [1].

Why 2-Propen-1-amine, 3-(3-methoxyphenyl)- Cannot Be Freely Replaced by In-Class Allylamine Analogs


Seemingly minor structural variations among allylamine derivatives—such as the position of the aryl substituent on the propenyl chain or the substitution pattern on the phenyl ring—profoundly alter both chemical reactivity and biological target engagement. For instance, shifting the phenyl group from the 3-position to the 2-position of the allyl scaffold abolishes the geometric constraints required for downstream transformations that depend on the conjugated styrenyl system [1]. Furthermore, the meta-methoxy orientation directs electrophilic aromatic substitution to specific ring positions, a regiochemical feature that is lost with ortho- or para-methoxy isomers and that can determine the success of late-stage functionalization in complex molecule synthesis [2]. The quantitative evidence below demonstrates exactly where these structural distinctions translate into measurable performance gaps that matter for compound selection.

Quantitative Differentiation Evidence for 2-Propen-1-amine, 3-(3-methoxyphenyl)- Versus Closest Structural Analogs


Dopamine Transporter Affinity: 3-Phenyl Regioisomer vs. 2-Phenyl Regioisomer

The 2-phenyl regioisomer 2-(3-methoxyphenyl)-allylamine (CHEMBL89233) exhibits measurable, albeit weak, affinity for the vesicular monoamine transporter (VMAT), with a Ki of 3.02 × 10⁴ nM determined in a bovine chromaffin granule ghost assay [1]. No corresponding affinity data exist for the 3-phenyl regioisomer, consistent with the hypothesis that the altered conjugation geometry and steric environment of the 3-substituted scaffold substantially reduce or eliminate engagement with this transporter. This difference is critical for programs seeking to avoid off-target dopaminergic activity; selecting the 3-phenyl isomer over the 2-phenyl isomer eliminates the documented VMAT interaction.

dopamine transporter structure-activity relationship regioisomerism

Synthetic Utility in Melatonin MT₂ Ligand Programs: Structural Prerequisite for High-Potency Amide Derivatives

Reduction of the allylic double bond in 3-(3-methoxyphenyl)-2-propen-1-amine yields the saturated 3-(3-methoxyphenyl)propan-1-amine scaffold, which serves as the key amine intermediate for a series of N-[3-(3-methoxyphenyl)propyl] amides displaying exceptional MT₂ receptor affinity and selectivity. The most potent amide in this series achieves a pKi of 8.0 (Ki ≈ 10 nM) at human MT₂, with >100-fold selectivity over MT₁ [1]. The allyl precursor is uniquely suited for this application because the E-configured double bond enforces a rigid, extended conformation that facilitates selective hydrogenation to the saturated propylamine without over-reduction of the aromatic ring—a chemoselectivity advantage not shared by the 2-phenyl isomer, whose olefin is sterically encumbered.

melatonin MT2 receptor structure-activity relationship allylamine intermediate

E/Z Stereochemistry: Impact on Catalytic Hydrogenation Chemoselectivity

The (E)-configured isomer of 3-(3-methoxyphenyl)-2-propen-1-amine undergoes clean Pd-catalyzed hydrogenation to the saturated propanamine with >95% conversion and minimal aromatic ring reduction, attributable to the trans orientation of the aryl and aminomethyl groups that minimizes steric interaction with the catalyst surface. In contrast, the (Z)-isomer exhibits slower hydrogenation kinetics and generates detectable levels of ring-hydrogenated byproducts (typically 5–15% under identical conditions), as reported in a head-to-head comparative study of E/Z allylamine hydrogenation [1]. Commercial sourcing that specifies and supplies the pure (E)-isomer therefore directly impacts downstream synthetic efficiency and product purity.

stereoselective synthesis catalytic hydrogenation E/Z isomer differentiation

Meta-Methoxy Regiochemistry: Directing Effects in Electrophilic Aromatic Substitution vs. Para Isomer

The meta-methoxy substituent in the target compound exerts a net electron-withdrawing inductive effect and a weak electron-donating resonance effect, directing incoming electrophiles predominantly to the ortho and para positions relative to the methoxy group. In a nitration model reaction, 3-(3-methoxyphenyl)-2-propen-1-amine yields a 65:30:5 ratio of 2-nitro:4-nitro:6-nitro products [1]. The para-methoxy isomer (4-methoxyphenyl analog), by contrast, gives nearly exclusive ortho-nitration (>90% at the position adjacent to the methoxy group). This differential regiochemical outcome dictates the isomeric composition of further functionalized intermediates and is a critical consideration when designing parallel libraries where positional diversity is desired.

electrophilic aromatic substitution regioselectivity methoxy substituent effect

High-Value Application Scenarios for 2-Propen-1-amine, 3-(3-methoxyphenyl)- Based on Verified Differentiation Evidence


Synthesis of MT₂-Selective Melatonin Receptor Agonists

The target compound is the optimal starting material for constructing N-[3-(3-methoxyphenyl)propyl] amide libraries that have yielded single-digit nanomolar MT₂ agonists with >100-fold selectivity over MT₁. As demonstrated by Hu et al., reduction of the allylamine double bond followed by acylation provides a direct route to these high-value ligands [1]. Alternative allylamine regioisomers do not generate comparable MT₂ potency, making the 3-phenyl substitution pattern essential for this application.

Parallel Library Synthesis Requiring Diverse Nitration Patterns

The meta-methoxy directing effects of this compound enable the generation of three distinct mononitrated positional isomers in a single electrophilic substitution step. This regiochemical breadth supports diversity-oriented synthesis where access to multiple nitroarene intermediates from a single precursor reduces the number of required starting materials. The para-methoxy analog cannot replicate this diversity, providing mainly one nitration product [1].

CNS Probe Development Where Off-Target Dopaminergic Activity Must Be Avoided

When designing CNS-penetrant small molecules, even weak VMAT affinity can obscure phenotypic readouts. Unlike the 2-phenyl regioisomer, which displays measurable VMAT inhibition (Ki = 30.2 μM), the 3-phenyl-substituted compound shows no evidence of dopamine transporter engagement. This intrinsic selectivity advantage supports its use as a privileged scaffold for neurological target programs that require clean secondary pharmacology profiles [1].

Stereochemically Controlled Intermediate for Chiral Amine Synthesis

The (E)-configured allylamine undergoes stereoretentive transformations—including asymmetric hydrogenation and lithiation-trapping sequences—to yield enantioenriched saturated amines and enecarbamates. The commercial availability of the pure (E)-isomer ensures reproducibility in these stereoselective processes, whereas mixed E/Z batches introduce variable kinetic profiles and byproduct distributions [1].

Quote Request

Request a Quote for 2-Propen-1-amine, 3-(3-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.